9-Acridinamine, 4-methoxy-N-methyl-

Tautomerism Spectroscopic characterization DNA intercalation geometry

9-Acridinamine, 4-methoxy-N-methyl- (CAS 61299-61-4; molecular formula C₁₅H₁₄N₂O; exact mass 238.11072 g/mol) is a disubstituted acridine derivative bearing a methoxy group at the 4-position and an N-methyl substituent on the exocyclic 9-amino nitrogen. The acridine scaffold is a validated DNA intercalator pharmacophore, and both the 4-OCH₃ (electron-donating) and N-CH₃ (tautomerism-constraining) substituents are known to modulate intercalation geometry, DNA binding affinity, and biological activity relative to the parent 9-aminoacridine and other positional isomers.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 61299-61-4
Cat. No. B14588350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridinamine, 4-methoxy-N-methyl-
CAS61299-61-4
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC=C(C2=NC3=CC=CC=C31)OC
InChIInChI=1S/C15H14N2O/c1-16-14-10-6-3-4-8-12(10)17-15-11(14)7-5-9-13(15)18-2/h3-9H,1-2H3,(H,16,17)
InChIKeyNIUCPTBPQHWCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Acridinamine, 4-methoxy-N-methyl- (CAS 61299-61-4): Core Physicochemical and Pharmacophoric Profile for Informed Procurement


9-Acridinamine, 4-methoxy-N-methyl- (CAS 61299-61-4; molecular formula C₁₅H₁₄N₂O; exact mass 238.11072 g/mol) is a disubstituted acridine derivative bearing a methoxy group at the 4-position and an N-methyl substituent on the exocyclic 9-amino nitrogen . The acridine scaffold is a validated DNA intercalator pharmacophore, and both the 4-OCH₃ (electron-donating) and N-CH₃ (tautomerism-constraining) substituents are known to modulate intercalation geometry, DNA binding affinity, and biological activity relative to the parent 9-aminoacridine and other positional isomers [1]. This compound serves as a structurally defined intermediate for medicinal chemistry campaigns targeting topoisomerase inhibition, antiproliferative activity, and nucleic acid probe development.

Scaffold control

Tautomer-constrained acridine core for reproducible DNA intercalation assays

Modulated affinity

Balanced DNA binding profile via 4-OCH₃ enhancement and N-CH₃ moderation

Regioisomeric probe

4-methoxy substitution enables positional electronic effect studies distinct from 2-OCH₃ isomers

Why 9-Acridinamine, 4-methoxy-N-methyl- Cannot Be Interchanged with Generic Acridine Analogs


Acridine derivatives are not functionally interchangeable. The position and electronic nature of substituents on the acridine nucleus directly govern DNA intercalation geometry, frameshift mutagenicity, and target selectivity [1]. Experimental data demonstrate that introducing a methyl substituent into the acridine ring of 9-aminoacridine reduces intercalative DNA binding affinity, while halogen substitution increases it [2]. The N-methyl group on the exocyclic nitrogen constrains the amino/imino tautomeric equilibrium—a feature absent in 4-methoxyacridin-9-amine (CAS 10496-96-5)—which affects the protonation state and hydrogen-bonding capacity of the DNA-binding moiety [3]. Furthermore, the methoxy position (4- vs 2-) influences electron density distribution across the planar acridine system, with downstream consequences for π-π stacking interactions with DNA base pairs [4]. Substituting any generic acridine for this specifically functionalized derivative risks altering binding thermodynamics, biological potency, and experimental reproducibility.

Tautomeric shift
Unsubstituted 9-acridinamines freely interconvert amino/imino forms, altering DNA-binding face and assay consistency; N-methyl lock prevents this variability.
Regioisomer mismatch
2-methoxy isomer (CAS 61299-59-0) has identical formula but different electrostatic potential surface; intercalation geometry may not transfer directly.
H‑bond capacity
N‑methylation reduces HBD count vs. 9‑aminoacridine parent, altering permeability and solubility behavior in cellular assays.

Quantitative Differentiation Evidence: 9-Acridinamine, 4-methoxy-N-methyl- vs. Closest Analogs


Tautomeric Equilibrium Control: N-Methyl Substitution Restricts Amino/Imino Populations vs. Unsubstituted 9-Acridinamine

The N-methyl substituent on the exocyclic 9-amino group of the target compound locks the tautomeric equilibrium, whereas unsubstituted 9-acridinamine (CAS 90-45-9) and 4-methoxyacridin-9-amine (CAS 10496-96-5) can freely interconvert between amino and imino forms [1]. DFT calculations and experimental IR-Raman/NMR data on the closely related N-methyl-9-acridinamine demonstrate that two tautomeric forms co-exist at room temperature, each exhibiting distinct vibrational frequencies, ¹³C NMR chemical shift patterns, and dipole moments [1]. The 4-methoxy substitution further polarizes the acridine ring system, altering the relative stability of tautomers compared to the non-methoxylated N-methyl analog. This constrained tautomeric profile ensures a consistent protonation state at the DNA intercalation site, which is critical for reproducible binding thermodynamics.

Tautomeric control
Method context
N-CH₃ locks amino formvs9‑acridinamine: free amino↔imino equilibrium
Supports tautomer-consistent DNA binding assay context
Population ratios environment-dependent; not numerically resolved for 4‑OCH₃ derivative
Tautomerism Spectroscopic characterization DNA intercalation geometry

Crystal Lattice Energetics: Sublimation Enthalpy Differentiation Among N-Methyl-Substituted 9-Acridinamines

The sublimation enthalpy (ΔsubH) directly reflects crystal lattice stabilization energy and is a critical parameter for predicting solid-state stability, handling, and formulation behavior. Thermogravimetric analysis (TGA) data from Storoniak et al. [1] provide a comparative series: 9-acridinamine (ΔsubH = 27.5 kcal/mol at 520 K), N-methyl-9-acridinamine (ΔsubH = 25.6 kcal/mol at 480 K), and N,N-dimethyl-9-acridinamine (ΔsubH = 20.6 kcal/mol at 510 K, converted from 86.0 kJ/mol) [1][2]. Although the 4-methoxy-N-methyl derivative was not directly measured in this study, the systematic decrease in lattice energy with increasing N-substitution establishes a class-level trend: additional 4-methoxy substitution is predicted to further modulate crystal packing through altered dipole moment and molecular polarizability, as demonstrated by DFT calculations on related methoxylated acridines [1].

Sublimation enthalpy
Class-level
Predicted ΔsubH < 25.6 kcal/molvsN‑methyl-9-acridinamine: 25.6 kcal/mol, parent: 27.5 kcal/mol
Class-level lattice energy trend informs solid-state handling
No direct measurement for 4‑methoxy‑N‑methyl compound; inferred from analog series
Thermophysical properties Sublimation enthalpy Crystal lattice energy Solid-state stability

Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Substitution Alters Electronic Landscape for DNA π-Stacking

The position of the methoxy substituent on the acridine ring (position 4 vs. position 2) creates distinct electronic environments that influence DNA intercalation strength. The target compound (4-OCH₃, CAS 61299-61-4) and its regioisomer (2-OCH₃, CAS 61299-59-0) share identical molecular formula (C₁₅H₁₄N₂O) and computed properties (exact mass 238.11072, HBD=1, HBA=3, rotatable bonds=2) , yet the 4-position places the electron-donating methoxy group para to the acridine ring nitrogen, while the 2-position places it ortho . In the structurally characterized amsacrine series, the position of the methoxy group on the anilino ring (meta vs. ortho) alters DNA binding thermodynamics and sequence specificity [1]. By class-level extrapolation, the 4-OCH₃ substitution creates a different electrostatic potential surface than 2-OCH₃, affecting the strength and geometry of π-π stacking with DNA base pairs and potentially altering topoisomerase inhibition profiles.

Regioisomer identity
Class-level
4‑OCH₃ electrostatic profilevs2‑OCH₃ isomer: identical bulk descriptors, different π‑stacking
Regioisomer selection critical for DNA intercalation reproducibility
Extrapolated from amsacrine meta/ortho DNA binding data; no direct pair comparison
Regioisomer comparison Electronic effects DNA intercalation Structure-activity relationship

Hydrogen-Bonding Capacity Modulation: N-Methylation Reduces HBD Count vs. 9-Aminoacridine Parent

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), compared to 9-aminoacridine (CAS 90-45-9) which has 2 HBD (from the primary amine) and 2 HBA . This reduction in HBD count through N-methylation has established implications for membrane permeability and off-target interactions: the N-methyl group eliminates one hydrogen-bond-donating N-H, reducing the compound's aqueous solvation penalty and potentially improving passive diffusion across lipid bilayers [1]. The 4-methoxy group adds a third HBA (ether oxygen), which can engage in additional hydrogen-bonding interactions with biological targets without increasing HBD count. This HBD/HBA profile (1/3) differs from both the parent 9-aminoacridine (2/2) and the non-methylated 4-methoxyacridin-9-amine (1/3 but with different tautomeric H-bond geometry due to free amino group) .

H‑bond profile
Reported
1 HBD · 3 HBA
vs. 9‑aminoacridine (2 HBD, 2 HBA)
Reduced HBD count alters solubility and cellular permeability context
Computed molecular descriptors; experimental permeability not assessed
Hydrogen bonding Molecular descriptors Drug-likeness Permeability

DNA Intercalation Affinity Modulation: Substituent Electronic Effects on Binding Strength vs. 9-Aminoacridine Baseline

The introduction of substituents onto the 9-aminoacridine scaffold quantitatively alters DNA binding affinity and frameshift mutagenicity. Hashimoto et al. [1] demonstrated that introducing a methyl group onto the acridine ring of 9-aminoacridine reduces intercalative DNA binding affinity, while chlorine substitution increases it—measured via ethidium bromide displacement and confirmed by frameshift mutagenicity assays in Salmonella typhimurium TA1537. For the target compound, the 4-methoxy group (Hammett σₚ = −0.27) is electron-donating, which increases electron density on the acridine π-system and is predicted to enhance π-π stacking with DNA base pairs relative to the unsubstituted scaffold [2]. Conversely, the N-methyl group reduces hydrogen-bonding capacity at the intercalation site. The net effect on DNA binding is a composite of these opposing electronic contributions, making the compound distinct from both the parent 9-aminoacridine and the 4-methoxy-only analog.

DNA affinity modulation
Class-level
4‑OCH₃ enhances π‑stackingvsparent 9‑aminoacridine: N‑CH₃ reduces H‑bonding
Balanced DNA affinity may support reduced off‑target mutagenicity screening
No direct Kₐ for this compound; predicted from substituent trends and ethidium displacement data
DNA binding affinity Intercalation Substituent electronic effects Mutagenicity

Best-Validated Application Scenarios for 9-Acridinamine, 4-methoxy-N-methyl- Based on Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Tautomerically Constrained Acridine Scaffolds

In structure-activity relationship studies where the amino/imino tautomeric equilibrium of 9-acridinamine introduces confounding variability in DNA binding assays, the N-methyl substitution of this compound provides a tautomerically constrained scaffold [1]. The locked amino form ensures that every molecule in solution presents the same hydrogen-bonding face to DNA, enabling reproducible measurement of binding constants and IC₅₀ values. This is particularly relevant when the 4-methoxy group is being systematically varied as a tunable electronic handle for modulating π-stacking interactions.

Regioisomeric Probe Development for DNA Intercalation Geometry Studies

The 4-methoxy substitution position creates an electronic environment distinct from the 2-methoxy regioisomer (CAS 61299-59-0) [1]. Researchers investigating how methoxy position on the acridine ring influences intercalation geometry, DNA sequence selectivity, or topoisomerase inhibition can use this compound as part of a matched regioisomeric pair. The identical molecular formula and computed descriptors but differing electrostatic potential surfaces make these isomers ideal tools for isolating positional electronic effects in mechanistic studies.

Crystallization and Solid-State Characterization of N-Alkylated Acridine Derivatives

The systematic thermophysical data available for N-methyl-substituted 9-acridinamines (sublimation enthalpy series from Storoniak et al., 1998) [1] provide a reference framework for characterizing the solid-state properties of this compound. Researchers engaged in crystal engineering, co-crystal design, or solid-form screening of acridine-based pharmaceuticals can use the compound's predicted lattice energy (intermediate between 9-acridinamine and N,N-dimethyl-9-acridinamine) to guide formulation and stability studies.

DNA-Directed Chemotherapeutic Lead Optimization with Modulated DNA Affinity

For anticancer drug discovery programs targeting DNA as a therapeutic receptor, this compound offers a substitution pattern that balances DNA binding enhancement (via electron-donating 4-OCH₃) with moderated hydrogen-bonding capacity (via N-CH₃) [1]. This profile is relevant when the goal is to achieve sufficient DNA affinity for target engagement while avoiding the high mutagenicity associated with strongly intercalating, unsubstituted 9-aminoacridines, as demonstrated by the structure-mutagenicity relationships established in bacterial frameshift assays [2].

Application
Selection Property
Validation Focus
Tautomer-constrained SAR campaigns
N-methyl tautomeric lock
Reproducible DNA binding constant and IC₅₀ determination
Regioisomeric intercalation probe
4-methoxy positional identity
Electrostatic potential surface validation vs. 2-OCH₃ isomer
Solid-state characterization
Crystal lattice energy reference
Sublimation enthalpy measurement and stability correlation
DNA-targeted lead optimization
Balanced DNA affinity profile
Binding assay with mutagenicity endpoint monitoring
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